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Introduction

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone with significant therapeutic
potential for type 2 diabetes and obesity.[1][2] Its primary functions include stimulating glucose-
dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and
promoting satiety.[2][3][4] However, the native GLP-1 peptide has a very short in-vivo half-life of
only a few minutes due to rapid degradation by the enzyme dipeptidyl peptidase IV (DPP-1V).
To overcome this limitation, long-acting GLP-1 receptor agonists have been developed, with a
prominent strategy being the creation of GLP-1 fusion proteins.

This document provides detailed protocols for the generation, purification, and functional
characterization of GLP-1 fusion proteins, designed for researchers, scientists, and
professionals in drug development. The fusion of GLP-1 with larger proteins such as human
serum albumin (HSA), the Fc fragment of immunoglobulins (IgG), or transferrin enhances its
stability and extends its circulating half-life, making it a viable therapeutic agent.

Principle

The core principle behind GLP-1 fusion proteins is to genetically fuse the coding sequence of a
DPP-IV-resistant GLP-1 analogue to that of a carrier protein. This results in a single
recombinant protein with the biological activity of GLP-1 and the extended half-life conferred by
the fusion partner. These fusion proteins can be expressed in various systems, such as yeast
(Pichia pastoris) or mammalian cells (e.g., CHO cells), and subsequently purified for in-vitro
and in-vivo functional studies.
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Experimental Protocols
Protocol 1: Construction of a GLP-1 Fusion Protein
Expression Vector

This protocol describes the generation of a mammalian expression vector for a GLP-1/HSA

fusion protein.
o Gene Synthesis and Mutagenesis:

o Synthesize the cDNA sequence for human GLP-1(7-37). To confer resistance to DPP-IV
degradation, introduce a point mutation to substitute the alanine at position 8 with glycine
(A8G).

o Synthesize the cDNA sequence for human serum albumin (HSA).

e Vector Assembly:

o Utilize overlapping PCR to fuse the GLP-1(A8G) mutant gene to the N-terminus of the
HSA gene. A peptide linker may be inserted between the two genes to ensure proper

folding and function.

o Clone the resulting GLP-1(A8G)-HSA fusion gene into a mammalian expression vector,
such as pTT5, which is suitable for transient expression in HEK293 cells. The vector
should contain a strong promoter (e.g., CMV) and a signal peptide for secretion of the

fusion protein.
 Verification:

o Seguence the final construct to confirm the correct orientation and reading frame of the

fusion gene.

Protocol 2: Expression and Purification of GLP-1 Fusion

Proteins
This protocol details the expression of the GLP-1/HSA fusion protein in CHO-K1 cells and its

subsequent purification.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2935150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Cell Culture and Transfection:

o Culture CHO-K1 cells in an appropriate medium (e.g., Freestyle media) supplemented
with serum and antibiotics.

o Transiently transfect the CHO-K1 cells with the GLP-1/HSA expression vector using a
suitable transfection reagent.

e Expression:

o Culture the transfected cells for a designated period (e.g., 120 hours) to allow for the
expression and secretion of the fusion protein into the culture medium.

e Purification:
o Harvest the cell culture supernatant containing the secreted fusion protein.
o Clarify the supernatant by centrifugation to remove cells and debris.

o If the fusion protein includes a His-tag, perform Ni-affinity chromatography for initial
purification.

o Alternatively, for albumin fusion proteins, affinity chromatography using resins like
Bestchrom Blue Bestarose FF can be employed. For Fc fusion proteins, Protein A or
Protein G affinity resins are suitable.

o Further purify the protein using ion-exchange chromatography (e.g., Q-sepharose)
followed by size-exclusion chromatography (e.g., Superdex 75) to remove remaining
impurities and aggregates.

e Purity and Identity Confirmation:

o Assess the purity of the final protein product by SDS-PAGE, which should show a band at
the expected molecular weight (approximately 73 kDa for GLP-1/HSA).

o Confirm the identity of the fusion protein by Western blotting using antibodies against both
GLP-1 and HSA.
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o Further purity analysis can be performed using High-Performance Liquid Chromatography
(HPLC).

Protocol 3: In Vitro Functional Assays

These assays are crucial for determining the biological activity of the purified GLP-1 fusion
protein.

e GLP-1 Receptor Binding Assay:

o Use a cell line that endogenously expresses the GLP-1 receptor, such as the rat
insulinoma cell line INS-1.

o Plate the INS-1 cells and incubate them with varying concentrations of the GLP-1 fusion
protein.

o Utilize a cellular ELISA-based method to determine the binding affinity (Kd) of the fusion
protein to the GLP-1 receptor.

» CAMP Signaling Assay:

o Use a reporter cell line, such as CHO cells stably transfected with the GLP-1 receptor and
a luciferase reporter gene under the control of a CAMP response element (CRE) promoter.

o Treat the cells with increasing concentrations of the GLP-1 fusion protein.

o Measure the induction of luciferase expression, which correlates with the activation of the
GLP-1 receptor and subsequent cAMP production. The potency (EC50) of the fusion
protein can be determined from the dose-response curve.

e Insulin Secretion Assay:
o Plate INS-1 cells and incubate them in a low-glucose buffer to establish a baseline.

o Treat the cells with different concentrations of the GLP-1 fusion protein in the presence of
both low (2.8 mM) and high (16.8 mM) glucose.
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o After a 2-hour incubation, collect the supernatant and measure the insulin concentration
using a rat insulin RIA kit. This assay will demonstrate the glucose-dependent
insulinotropic activity of the fusion protein.

Protocol 4: In Vivo Functional Studies

This protocol outlines an in-vivo experiment in a mouse model to assess the glucose-lowering
effects of the GLP-1 fusion protein.

e Animal Model:
o Use a suitable mouse model, such as non-diabetic CD1 mice or diabetic db/db mice.
o Administration of Fusion Protein:

o Administer the GLP-1 fusion protein via subcutaneous or intraperitoneal injection at
various doses.

 Intraperitoneal Glucose Tolerance Test (IPGTT):
o Fast the mice overnight.
o Administer the GLP-1 fusion protein at a specific time point before the glucose challenge.
o Inject a bolus of glucose (e.g., 0.5 g/kg) intraperitoneally.

o Collect blood samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after
the glucose injection.

o Measure blood glucose and plasma insulin levels to evaluate the effect of the fusion
protein on glucose tolerance and insulin secretion.

Data Presentation

Table 1: Purification Summary of GLP-1/HSA Fusion Protein
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Purification Total Protein GLP-1/HSA . .
Purity (%) Yield (%)
Step (mg) (mg)
Culture
150 58.5 39.0 100
Supernatant
Immunomagnetic
_ 55 53.0 96.4 90.6
Separation
Final Purified
_ 50 47.0 >95.0 80.3
Protein

This table is a representative example based on typical purification outcomes.

Table 2: Functional Characterization of GLP-1 Fusion Proteins

. . Receptor Binding In Vitro Potency .
Fusion Protein o In Vivo Effect
Affinity (Kd, nM) (EC50, pM)
Native GLP-1 - 100 Short-acting

Significantly

decreased glucose
GLP-1/hlgG2 13.90 + 1.52 - excursion in mice one

week after a single

injection.

Prolonged protection

GAlbudAb (GLP- 100 against myocardial
1/Domain Antibody) ischemia/reperfusion
injury in rats.

Dose-dependently

reduced blood
GLP-1-Tf - - glucose and increased

insulin secretion in

mice.

Visualizations
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Caption: GLP-1 receptor signaling pathway in pancreatic (3-cells.
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Caption: Experimental workflow for GLP-1 fusion protein generation and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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